molecular formula C6H16N2O2 B1294530 N,N-Bis(2-hydroxyethyl)ethylenediamine CAS No. 3197-06-6

N,N-Bis(2-hydroxyethyl)ethylenediamine

Cat. No. B1294530
CAS RN: 3197-06-6
M. Wt: 148.2 g/mol
InChI Key: CYOIAXUAIXVWMU-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives are a class of organic compounds that have been synthesized and studied for various applications, including their potential as corrosion inhibitors, tumor inhibitors, and antimicrobial agents. These derivatives are characterized by the presence of an ethylenediamine backbone with hydroxyethyl substituents, which can be further modified to enhance their properties for specific applications.

Synthesis Analysis

The synthesis of this compound derivatives involves various chemical reactions, often starting with the ethylenediamine molecule as a precursor. For instance, the synthesis of N,N'-bis(1-phenylethanol)ethylenediamine was achieved through a reaction that likely involved the attachment of phenylethanol groups to the ethylenediamine core . Similarly, other derivatives, such as those with hydroxyphenyl or chlorobenzylidene substituents, were synthesized through reactions with the corresponding aldehydes or other reagents . The synthesis of these compounds is crucial for their subsequent application in different fields.

Molecular Structure Analysis

The molecular structure of these derivatives has been elucidated using various analytical techniques. For example, the Schiff base compound N,N'-bis(trifluoromethylbenzylidene)ethylenediamine was characterized by single-crystal X-ray diffraction, which revealed a staggered conformation and coplanar phenyl rings and C=N imine bonds . The crystal structure of N,N'-bis(2-chlorobenzylidene)ethylenediamine also showed a centrosymmetric arrangement with weak intermolecular hydrogen bonds . These structural analyses provide insights into the molecular geometry and potential interaction sites of these compounds.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is influenced by their functional groups. For instance, the Schiff base ligands can participate in coordination chemistry, forming complexes with metals . The presence of hydroxy, amino, and imine groups also allows these compounds to engage in hydrogen bonding and other non-covalent interactions, which are important for their biological activity and their role as corrosion inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, melting points, and spectral characteristics, are determined by their molecular structure. The Schiff base ligand N,N'-bis(trifluoromethylbenzylidene)ethylenediamine, for example, has a melting point of 109.2°C and exhibits characteristic absorption in the UV region, as well as distinct peaks in its infrared and NMR spectra . These properties are essential for understanding the behavior of these compounds in different environments and for their identification and quantification in analytical studies.

Relevant Case Studies

Several case studies have demonstrated the potential applications of this compound derivatives. For instance, N,N'-bis(1-phenylethanol)ethylenediamine showed inhibitory effects against steel corrosion in HCl media, suggesting its use as a corrosion inhibitor . Diastereomeric derivatives with hydroxyphenyl groups were evaluated for their affinity for the estradiol receptor and their ability to inhibit mammary tumor growth, indicating their potential as tumor inhibitors . Additionally, certain derivatives exhibited significant antimicrobial activity against various bacterial strains, highlighting their potential as antimicrobial agents .

Scientific Research Applications

Cytotoxic Activity in Cancer Treatment

N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives have been studied for their cytotoxic activity in human cancer cell lines. Research by Musa, Badisa, and Latinwo (2014) demonstrated that certain compounds containing the ethylenediamine moiety exhibit concentration-dependent cytotoxic activity towards lung, breast, and prostate cancer cell lines. This finding suggests potential applications in developing novel therapeutic agents for cancer treatment (Musa, Badisa, & Latinwo, 2014).

Application in Radiopharmaceuticals

Studies on radiopharmaceuticals have investigated the use of multidentate ligands with structures similar to this compound. Mathias et al. (1988) synthesized new ligands and studied their biodistribution in rats and non-human primates, demonstrating potential applications in diagnostic imaging and therapy (Mathias et al., 1988).

Iron Chelation for Medical Applications

This compound derivatives have been explored as iron chelators. Pitt et al. (1986) prepared various chelators and evaluated their efficacy and toxicity in an iron overload mouse model. These studies contribute to understanding the potential of these compounds in treating iron-related diseases (Pitt et al., 1986).

Stability of Metal Complexes

Research on the stability of trivalent metal complexes of phenolic ligands related to this compound has been conducted. Motekaitis, Martell, and Welch (1990) investigated the stability constants and equilibrium parameters of these complexes, contributing to the understanding of their potential applications in various fields, including catalysis and material science (Motekaitis, Martell, & Welch, 1990).

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)ethylenediamine is primarily related to its ability to form stable complexes with metal ions. This property makes it useful in metal extraction and catalysis .

Safety and Hazards

N,N-Bis(2-hydroxyethyl)ethylenediamine is corrosive to tissue and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2/c7-1-2-8(3-5-9)4-6-10/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOIAXUAIXVWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCO)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185796
Record name Ethanol, 2,2'-((2-aminoethyl)imino)bis-
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

3197-06-6
Record name N,N-Bis(2-hydroxyethyl)ethylenediamine
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Record name Ethanol, 2,2'-((2-aminoethyl)imino)bis-
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Record name 3197-06-6
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Record name Ethanol, 2,2'-((2-aminoethyl)imino)bis-
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Record name N,N-Bis(2-hydroxyethyl)ethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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